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Compound of Interest

Compound Name: Methyl 3-hydroxyundecanoate

Cat. No.: B142756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-hydroxyundecanoate. Due to the limited availability of directly published experimental

spectra for this specific compound, this guide presents a combination of data extrapolated from

homologous compounds, predicted values based on established spectroscopic principles, and

detailed experimental protocols for obtaining such data. This information is intended to serve as

a valuable resource for researchers in drug development and related scientific fields.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for Methyl 3-
hydroxyundecanoate. These values are derived from the analysis of similar compounds, such

as Methyl 3-hydroxydecanoate and Methyl 3-hydroxydodecanoate, and from established

chemical shift and absorption frequency databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.98 m 1H H-3

~3.67 s 3H -OCH₃

~2.42 dd 2H H-2

~1.45 m 2H H-4

~1.26 br s 12H H-5 to H-10

~0.88 t 3H H-11

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~173.5 C-1 (C=O)

~68.1 C-3 (CH-OH)

~51.6 -OCH₃

~41.5 C-2 (CH₂)

~36.7 C-4 (CH₂)

~31.8 C-9 (CH₂)

~29.4 C-7, C-8 (CH₂)

~29.2 C-6 (CH₂)

~25.5 C-5 (CH₂)

~22.6 C-10 (CH₂)

~14.1 C-11 (CH₃)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Broad O-H stretch (hydroxyl)

2925, 2855 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1170 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity Assignment

216 Low [M]⁺ (Molecular Ion)

198 Moderate [M - H₂O]⁺

185 Moderate [M - OCH₃]⁺

103 High [CH(OH)CH₂COOCH₃]⁺

74 High
McLafferty rearrangement

[CH₂=C(OH)OCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for the acquisition of spectroscopic data for Methyl 3-hydroxyundecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-hydroxyundecanoate in

0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying

Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, and a longer

relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Methyl 3-hydroxyundecanoate is expected to be a liquid or a low-

melting solid, a neat sample can be analyzed. Place a small drop of the compound between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically subtract the background from the sample

spectrum.

Typically, data is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of Methyl 3-hydroxyundecanoate in a

volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments. A characteristic fragment for 3-hydroxy fatty acid

methyl esters is the ion at m/z 103[1].

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like Methyl 3-hydroxyundecanoate.
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Caption: Workflow for the spectroscopic characterization of Methyl 3-hydroxyundecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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